

Troubleshooting poor protein separation with Bis-Tris PAGE

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Technical Support Center: Troubleshooting Bis-Tris PAGE

Welcome to our technical support center for Bis-Tris PAGE. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during protein separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Bis-Tris gels over traditional Laemmli (Tris-Glycine) gels?

Bis-Tris gels offer several key advantages, primarily due to their neutral pH operating environment (around pH 7.0)[1][2]. This contrasts with the alkaline conditions (pH ~9.5) of Laemmli gels[1].

- Improved Protein Integrity: The neutral pH minimizes protein modifications, such as
 deamidation and alkylation, and reduces protein degradation, which can occur at the high pH
 of Tris-Glycine gels[1][2]. This is particularly crucial when protein integrity is critical for
 downstream applications.
- Sharper Bands: The Bis-Tris system generally produces sharper, straighter bands, leading to better resolution[1][3].



 Longer Shelf Life: Bis-Tris gels are more stable and have a longer shelf life compared to Tris-Glycine gels, which can degrade over time due to the breakdown of acrylamide at high pH[4].

Q2: When should I use MES SDS Running Buffer versus MOPS SDS Running Buffer?

The choice between MES and MOPS running buffer depends on the molecular weight range of your target proteins[1][2].

- MES SDS Running Buffer: Use MES for better resolution of smaller proteins (typically below 50 kDa)[2][3].
- MOPS SDS Running Buffer: Use MOPS for optimal separation of mid- to large-sized proteins[1][2].

Refer to the table below for a summary of buffer selection based on protein size.

Troubleshooting Common Issues

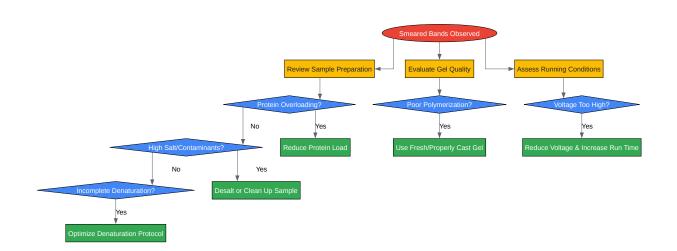
This section provides a systematic approach to identifying and resolving common problems encountered during Bis-Tris PAGE.

Issue 1: Smeared or Blurry Protein Bands

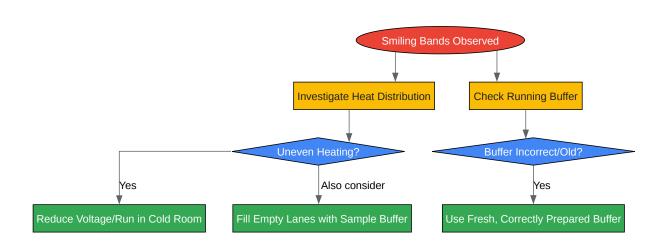
Smearing of protein bands is a frequent issue that can obscure results.

Troubleshooting Workflow for Smeared Bands









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